(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride
Overview
Description
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride is a chemical compound used primarily in proteomics research. It is known for its complex structure, which includes an oxazolo-pyridine ring fused with a morpholine ring, making it a unique and valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the oxazolo-pyridine ringThe final step involves the methylation of the amine group and the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to the laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used in proteomics to study protein interactions and functions. It can be used as a probe to investigate the binding sites and mechanisms of various proteins .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance products .
Mechanism of Action
The mechanism of action of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-[1,3]Oxazolo[4,5-b]pyridin-2-yl)methylamine: Lacks the morpholine ring, making it less versatile.
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanol: Contains an ethanol group instead of a methylamine group, altering its reactivity and applications.
Uniqueness
The uniqueness of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride lies in its combined oxazolo-pyridine and morpholine rings, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2.2ClH/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10;;/h1-3,8H,4-7,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDOUTJUSLEWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC=N3)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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